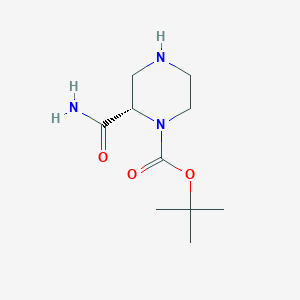

tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate

Description

tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamoyl moiety at the 2S position of the piperazine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing positron emission tomography (PET) tracers and bioactive molecules . Its stereochemistry and functional groups enable precise modifications for tailored pharmacokinetic properties. The Boc group enhances solubility in organic solvents during synthesis, while the carbamoyl group provides a reactive site for further derivatization, such as coupling with radiolabeled probes or pharmacophores .

Properties

Molecular Formula |

C10H19N3O3 |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 |

InChI Key |

UVEICGPURAVJRL-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Method Using Neutral Reagents (Patent WO2019158550A1)

A notable method focuses on the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a structurally related compound, which shares preparation principles applicable to tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate.

- Starting from neutral forms of reagents rather than their salt forms prevents the increase in reaction mixture viscosity, facilitating stirring and improving reaction control.

- Reaction conducted in acetonitrile at around 60 °C.

- Triethylamine is used as a base but in lower quantities than previous methods, reducing side reactions.

- Stirring times range from 1 to 10 hours, with 3 to 8 hours being optimal.

- Reaction monitoring via high-performance liquid chromatography (HPLC) ensures high purity and yield, reaching up to 93%.

- Higher yields and purity compared to salt-based methods.

- Simplified reaction control without the need for strict order of reagent addition.

- Industrial scalability due to manageable reaction viscosity.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | Acetonitrile | Good solubility, manageable viscosity |

| Temperature | 60 °C | Optimal for reaction kinetics |

| Base | Triethylamine (lower equivalents) | Reduced side reactions |

| Stirring time | 3-8 hours | High yield and purity |

| Yield | Up to 93% | Improved over previous methods |

Multi-Step Synthesis via Lactone Intermediate (Organic Process Research & Development, 2004)

An alternative approach involves a multi-step synthesis starting from S-BOC-(3-fluorophenyl)alanine derivatives to obtain tert-butyl carbamate intermediates structurally similar to the target compound.

- Preparation of Weinreb amide intermediate followed by reaction with Grignard reagents to form ketoacetal intermediates.

- Oxidative acetal opening with ozone, followed by selective reduction at low temperature.

- Diastereoselective reductions and intramolecular cyclizations to achieve stereochemical control.

- Final conversion to carbamate via hydrolysis and treatment with di-tert-butyl dicarbonate.

- High stereochemical purity due to selective reductions.

- Use of inexpensive reagents and scalable reaction conditions.

- Multikilogram scale demonstrated, indicating industrial feasibility.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Weinreb amide formation | N-methyl-N-methoxy amide formation | Key intermediate for further steps |

| Grignard reaction | 2-(2-1,3-dioxanyl)ethylmagnesium bromide | Formation of ketoacetal |

| Oxidative acetal opening | Ozone oxidation | Conversion to ester intermediate |

| Selective reduction | N-Selectride at low temperature | Stereoselective alcohol formation |

| Intramolecular cyclization | Heating mesylate intermediate | Formation of oxazolidinone |

| Hydrolysis and carbamate formation | Basic aqueous hydrolysis and di-tert-butyl dicarbonate treatment | Final tert-butyl carbamate product |

Other Relevant Synthetic Considerations

- Protection of amine groups with tert-butyl carbamates is critical to prevent side reactions during subsequent steps.

- Reaction monitoring via nuclear magnetic resonance (NMR) and chromatography techniques is essential for ensuring stereochemical integrity and purity.

- Temperature control throughout the synthesis is vital to avoid racemization or decomposition.

Comparative Analysis of Methods

| Feature | Neutral Reagent Method (Patent WO2019158550A1) | Multi-Step Lactone Intermediate Method (Org. Process Res. Dev.) |

|---|---|---|

| Starting materials | Neutral forms of reagents | Protected amino acid derivatives |

| Reaction complexity | Moderate | Multi-step, more complex |

| Yield | Up to 93% | High yields reported |

| Scalability | Industrial scale feasible | Demonstrated multikilogram scale |

| Purity control | HPLC monitoring | NMR and chromatographic monitoring |

| Reaction time | 1-10 hours | Multiple steps over several days |

| Advantages | Simplicity, low viscosity, high yield | High stereochemical control, use of inexpensive reagents |

Summary and Recommendations

The preparation of this compound benefits from methods that optimize reagent form, reaction conditions, and stereochemical control. The use of neutral reagents in acetonitrile with controlled base addition offers a straightforward route with high yield and purity suitable for industrial application. Alternatively, multi-step syntheses via lactone intermediates provide excellent stereochemical outcomes and scalability for complex derivatives.

For practical applications, the neutral reagent method is recommended for its simplicity and efficiency, while the lactone intermediate approach suits scenarios requiring stringent stereochemical purity and complex molecular architectures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the carbamoyl group.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity . The pathways involved in its mechanism of action include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 2S-carbamoyl group in the target compound distinguishes it from the 3-carbamoyl analog (CAS 170164-47-3), which may exhibit different hydrogen-bonding capabilities and target affinities .

- Steric Effects : Methyl or ethyl substituents (e.g., CAS 574007-66-2) reduce steric hindrance compared to bulkier carbamoyl groups, enabling faster reaction kinetics in coupling steps .

- Polarity : Hydroxyethyl derivatives (CAS 169448-17-3) show increased hydrophilicity, enhancing aqueous solubility for in vivo applications .

Physicochemical Properties

Implications : The lower logP of the target compound suggests better membrane permeability than its dimethyl counterpart, making it suitable for blood-brain barrier penetration in PET tracers .

Research Findings and Trends

Recent studies highlight the versatility of tert-butyl piperazine carboxylates:

- PET Tracers : The target compound’s carbamoyl group enables efficient ¹⁸F-incorporation, achieving radiochemical yields >80% in automated synthesis modules .

- Structure-Activity Relationships (SAR): Piperazines with polar substituents (e.g., hydroxyethyl) show reduced cytotoxicity in normal cells compared to lipophilic analogs .

- Crystallography : Derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (CAS N/A) are characterized via single-crystal X-ray diffraction, confirming stereochemical integrity for drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives are often functionalized using carbamoylating agents (e.g., cyanogen bromide or urea derivatives) under basic conditions. A key step involves protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by regioselective carbamoylation at the 2-position.

- Optimization : Reaction conditions such as solvent polarity (e.g., 1,4-dioxane), temperature (110°C), and base selection (e.g., K₂CO₃) significantly impact yields. Evidence from analogous syntheses shows that prolonged heating (12 hours) and excess nucleophile (1.5–2 eq.) can achieve yields >85% . Purification via silica gel chromatography or recrystallization is recommended for isolating enantiomerically pure products.

Q. How can researchers confirm the stereochemical integrity and purity of the compound?

- Analytical Techniques :

- Chiral HPLC : To verify enantiopurity, use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry via coupling patterns (e.g., piperazine ring protons at δ 3.2–4.0 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl) .

- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray diffraction is ideal. SHELX programs are widely used for structure refinement, particularly for resolving chiral centers in piperazine derivatives .

Q. What are the key physicochemical properties critical for experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).

- Stability : The Boc group is acid-labile; avoid strong acids (e.g., TFA) unless intentional deprotection is required. Storage under inert gas (N₂/Ar) at 2–8°C prevents degradation .

- LogP : Predicted logP ~1.2 (via computational tools like MarvinSketch), indicating moderate hydrophobicity suitable for cell-based assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹³C NMR signals for the carbamoyl group (expected δ ~155–160 ppm) may arise from tautomerism or solvent effects.

- Resolution :

- Perform variable-temperature NMR to assess dynamic equilibria.

- Cross-validate with IR spectroscopy (amide I band ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Use density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data .

Q. What strategies are effective for functionalizing the carbamoyl group while preserving the Boc-protected piperazine core?

- Methodology :

- Selective Acylation : Employ mild acylating agents (e.g., acetic anhydride) in the presence of a catalytic base (e.g., DMAP) to modify the carbamoyl NH₂ without cleaving the Boc group.

- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at the carbamoyl position, though competing deprotection must be monitored .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Approach :

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like enzymes (e.g., kinases) or GPCRs. The carbamoyl group often participates in hydrogen bonding with active-site residues .

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.